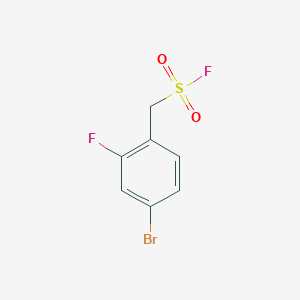

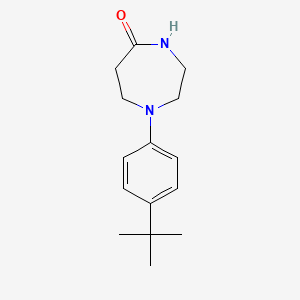

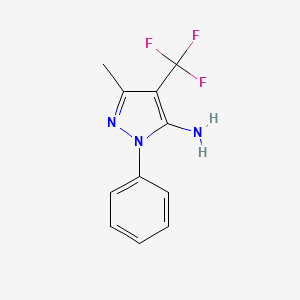

![molecular formula C14H14ClF3N2S B1520489 4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride CAS No. 1240527-65-4](/img/structure/B1520489.png)

4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride

Overview

Description

4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride is a chemical compound with the CAS Number: 1240527-65-4 . It has a molecular weight of 334.79 and a molecular formula of C14H14ClF3N2S .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13F3N2S.ClH/c15-14(16,17)10-3-1-2-8(6-10)7-11-12(9-4-5-9)19-13(18)20-11;/h1-3,6,9H,4-5,7H2,(H2,18,19);1H . This indicates that the compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 334.79 . The storage temperature is room temperature . Unfortunately, the boiling point and other physical properties are not specified .Scientific Research Applications

Heterocyclic Amine Formation in Food

Heterocyclic amines (HCAs), including compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), are formed during the cooking of meat and fish and have been implicated in carcinogenesis. Research has shown that humans are continually exposed to these compounds through their diet, with HCAs detectable in the urine of individuals consuming cooked foods, indicating ongoing exposure to these potential carcinogens (Ushiyama et al., 1991).

Metabolic Activation and DNA Adduct Formation

The metabolic activation of HCAs, such as PhIP and MeIQx, is predominantly catalyzed by enzymes like cytochrome P4501A2 (CYP1A2). The activated forms of these compounds can form DNA adducts, potentially leading to mutations and cancer. The urinary excretion of HCAs and their metabolites varies among individuals, possibly due to genetic differences in metabolic enzymes. This variation could influence individual susceptibility to the carcinogenic effects of dietary HCAs (Suzuki et al., 2008).

Dietary Influence and Intervention Studies

Diet is a significant determinant in the formation of HCA-related biomarkers like serum albumin and hemoglobin adducts. These biomarkers have been proposed as tools to assess dietary exposure to HCAs and could be valuable in understanding the role of HCAs in the etiology of diseases like colon cancer. Intervention studies involving controlled dietary consumption have shown that the intake and metabolism of HCAs can be quantitatively assessed, providing insights into individual exposure levels and potential risk factors (Magagnotti et al., 2000).

Genetic Polymorphisms and Cancer Risk

Genetic polymorphisms in enzymes involved in the metabolism of HCAs, such as CYP1A2, NAT1, NAT2, and SULT1A1, may modulate the risk of diseases like pancreatic cancer. These polymorphisms can affect the individual's ability to metabolize and detoxify HCAs, potentially altering their susceptibility to the carcinogenic effects of these compounds. Studies have suggested a gender-specific influence of these genetic variations, indicating a complex interplay between diet, genetics, and cancer risk (Suzuki et al., 2008).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

4-cyclopropyl-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2S.ClH/c15-14(16,17)10-3-1-2-8(6-10)7-11-12(9-4-5-9)19-13(18)20-11;/h1-3,6,9H,4-5,7H2,(H2,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYYSWQWVWLBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(SC(=N2)N)CC3=CC(=CC=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClF3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride | |

CAS RN |

1240527-65-4 | |

| Record name | 2-Thiazolamine, 4-cyclopropyl-5-[[3-(trifluoromethyl)phenyl]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1520406.png)

![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1520410.png)

![4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1520416.png)

![N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide](/img/structure/B1520425.png)